molecular formula C19H19N3O3 B2535260 methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate CAS No. 1986396-12-6

methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate

Cat. No.: B2535260
CAS No.: 1986396-12-6
M. Wt: 337.379
InChI Key: VQONIKRIGFEAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate is a heterocyclic compound featuring a fused pyrazinoindazolone core with a partially saturated tetrahydropyrazine ring and a methyl benzoate ester moiety.

Properties

IUPAC Name

methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-19(24)14-8-6-13(7-9-14)12-21-10-11-22-17(18(21)23)15-4-2-3-5-16(15)20-22/h6-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQONIKRIGFEAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=CN3C(=C4CCCCC4=N3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrazinoindazole core, followed by the attachment of the benzoate moiety. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, with catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, production might employ large-scale chemical reactors with controlled temperatures and pressures to ensure high yield and purity. Continuous flow reactors can be used for better scalability and efficiency. The final product is usually purified through techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate undergoes several types of reactions:

  • Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of tetrahydropyrazinoindazole derivatives with different substituents.

  • Substitution: It participates in nucleophilic substitution reactions, often using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation typically involves reagents such as potassium permanganate or chromium trioxide. Reduction reactions use agents like lithium aluminum hydride or sodium borohydride. Substitution reactions are often performed under basic conditions with methanol as a solvent.

Major Products

Major products formed include substituted benzoates, reduced pyrazinoindazoles, and various oxidation products depending on the specific reaction conditions.

Scientific Research Applications

Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate finds applications across multiple scientific domains:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe or inhibitor in various assays.

  • Medicine: Explored for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

  • Industry: Used in the development of advanced materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

This compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity. The tetrahydropyrazinoindazole core can bind to active sites of enzymes, inhibiting their function, while the benzoate moiety can enhance cell permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate with analogous compounds reported in the literature, focusing on core heterocycles, substituents, ester groups, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Heterocycle Substituents/Functional Groups Ester Group Key Properties/Applications References
This compound Pyrazino[1,2-b]indazolone (partially saturated) Methyl benzoate, methylene linker Methyl Potential kinase inhibition or receptor modulation (inferred)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Ethyl benzoate, phenethylamino linker Ethyl Not specified; pyridazine derivatives often target CNS or inflammatory pathways
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole Ethyl benzoate, thioether linker Ethyl Enhanced metabolic stability due to thioether; possible antimicrobial activity
N-(Benzo[d][1,3]dioxol-5-yl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine Imidazo[1,2-a]pyrazine Benzo[d][1,3]dioxole, phenyl group None Antimalarial activity demonstrated in imidazolopiperazine analogs
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 1,4-Benzoxazine Pyrimidine, oxadiazole None Antibacterial or antifungal applications (inferred from oxadiazole derivatives)

Key Structural and Functional Differences

Core Heterocycle: The target compound’s pyrazinoindazolone core is distinct from pyridazine (I-6230), isoxazole (I-6373), imidazopyrazine (), and benzoxazine ().

Ester Group :

  • The methyl ester in the target compound differs from ethyl esters in I-6230 and I-6373. Methyl esters generally exhibit higher metabolic lability due to faster hydrolysis by esterases, which could shorten half-life but reduce toxicity .

Linker and Substituents: The methylene linker in the target compound contrasts with thioether (I-6373) or amino (I-6230) linkers. Thioethers improve stability, while methylene groups may enhance lipophilicity, influencing membrane permeability .

Biological Implications: Imidazolopiperazines () with tetrahydroimidazopyrazine cores have shown antimalarial activity, suggesting that the target compound’s tetrahydropyrazinoindazolone system could similarly target parasitic enzymes. Conversely, oxadiazole-containing benzoxazines () are associated with antimicrobial effects, highlighting the role of heterocycle choice in therapeutic targeting .

Biological Activity

Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate (CAS Number: 1610377-08-6) is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, biological evaluations, and relevant case studies regarding its activity against various cancer cell lines.

PropertyValue
Molecular FormulaC18_{18}H17_{17}N3_{3}O3_{3}
Molecular Weight323.35 g/mol
CAS Number1610377-08-6
Purity>95%

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include the formation of the tetrahydropyrazino[1,2-b]indazole core followed by the introduction of the benzoate moiety. Detailed reaction conditions and yields can be found in specialized chemical literature.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been tested against estrogen receptor-positive breast cancer cell line (MCF-7) and epidermal growth factor receptor (EGFR)-overexpressed triple-negative breast cancer cell line (MDA-MB-468).

Case Study Findings

A study conducted by researchers synthesized several analogs of tetrahydropyrazino[1,2-b]indole derivatives and evaluated their activity using MTT assays. The findings are summarized below:

CompoundCell LineGI50_{50} Value (µM)Activity Description
Compound 2bMDA-MB-4686.57Most potent among tested compounds
Compound 2jMCF-78.79Moderate activity compared to reference
Compound 2lMCF-79.46Slightly more potent than reference compound

The results indicated that compounds containing specific substituents exhibited enhanced cytotoxicity against the MDA-MB-468 cell line compared to the MCF-7 line, suggesting a selective mechanism of action.

While the exact mechanism remains under investigation, preliminary data suggest that these compounds may inhibit critical signaling pathways involved in cell proliferation and survival. For instance, the inhibition of Akt phosphorylation has been noted in some analogs.

Q & A

Q. What are the recommended synthetic methodologies for methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate?

The synthesis typically involves multi-step reactions, including:

  • Pinner Reaction : Used to construct heterocyclic scaffolds (e.g., pyrazinoindazole cores) via condensation of amines and carbonyl compounds .
  • Esterification : Final step involves methyl ester formation using methanol and a catalytic acid (e.g., H₂SO₄) under reflux.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol yields >85% purity .

Q. What safety protocols are critical for handling this compound?

Based on SDS

  • Toxicity : Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) but may cause skin/eye irritation .
  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles.
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if needed .
    • Skin Contact : Wash with soap/water for 15 minutes .
  • Storage : Inert atmosphere (N₂), 2–8°C, away from oxidizers .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm methyl benzoate (δ 3.9 ppm for OCH₃) and pyrazinoindazole protons (δ 7.1–8.3 ppm) .
  • HRMS : Confirm molecular ion peak at m/z 366.14 (C₂₁H₂₂N₂O₃⁺) .
  • IR : Stretching bands for ester carbonyl (1720 cm⁻¹) and lactam (1650 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking guide the design of bioactivity studies for this compound?

  • Target Selection : Prioritize kinases (e.g., CDK2) due to the pyrazinoindazole scaffold’s affinity for ATP-binding pockets .
  • Software : Use AutoDock Vina or Schrödinger Suite with the following parameters:
    • Grid Box : Centered on ATP-binding site (PDB: 1KE5).
    • Scoring Function : MM-GBSA for binding energy estimation .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable).

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Predicted IC₅₀ (µM)
CDK2-9.20.45
PARP1-7.812.3

Q. How to resolve contradictions in observed vs. predicted pharmacological activity?

  • Data Triangulation : Cross-validate in vitro assays (e.g., enzyme inhibition) with cellular models (e.g., apoptosis assays).
  • Theoretical Frameworks : Link discrepancies to off-target effects or pharmacokinetic factors (e.g., poor solubility) using Lipinski’s Rule of Five .
  • Case Study : If a compound shows low IC₅₀ in enzymatic assays but no cellular activity, assess membrane permeability via PAMPA or Caco-2 models .

Q. Which computational methods predict reactivity in aqueous or biological environments?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., lactam carbonyl) .
  • MD Simulations : Simulate solvation in explicit water (TIP3P model) to assess stability over 100 ns trajectories .
  • pKa Prediction : Use ChemAxon or SPARC to estimate acidic/basic sites (e.g., pyrazine N-atoms, pKa ~3.5) .

Q. Reactivity Comparison :

MethodElectrophilic SitesNucleophilic Sites
DFT (Gas Phase)C-7 (Lactam)N-1 (Pyrazine)
MD (Aqueous)C-7 (Hydrated)N-1 (Protonated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.